molecular formula C17H22N2O2 B7558545 1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one

1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one

Cat. No. B7558545
M. Wt: 286.37 g/mol
InChI Key: ILDAVUWUGCDCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 2000 by researchers at the pharmaceutical company AstraZeneca. Since then, it has been studied extensively for its potential use in treating various neurological and psychiatric disorders.

Mechanism of Action

1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one selectively blocks the dopamine D3 receptor, which is a subtype of the dopamine receptor found primarily in the mesolimbic system of the brain. This system is involved in reward and motivation, and is believed to play a role in addiction and other psychiatric disorders. By blocking the D3 receptor, this compound may help to reduce the rewarding effects of drugs of abuse and other stimuli, thereby reducing the risk of addiction and relapse.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include reducing the reinforcing effects of cocaine and other drugs of abuse, reducing drug-seeking behavior, and improving cognitive function in animal models of schizophrenia. However, the exact mechanisms underlying these effects are not yet fully understood.

Advantages and Limitations for Lab Experiments

One advantage of 1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one is that it is a selective antagonist of the dopamine D3 receptor, which means it is less likely to produce unwanted side effects compared to non-selective dopamine antagonists. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one. One area of interest is its potential use in treating drug addiction and other psychiatric disorders. Another area of interest is its potential use in improving cognitive function in animal models of schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and side effects.

Synthesis Methods

The synthesis of 1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one involves several steps, starting with the reaction of 2-aminobenzoxazole with 1-bromo-3-chloropropane to form 3-(2-benzoxazolyl)propylamine. This intermediate is then reacted with 1-(2,2-dimethylpropionyl)piperidine to form this compound. The overall yield of this synthesis is around 15%.

Scientific Research Applications

1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one has been studied for its potential use in treating a variety of neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease. It has been shown to selectively block the dopamine D3 receptor, which is believed to play a role in these disorders.

properties

IUPAC Name

1-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-17(2,3)16(20)19-10-6-7-12(11-19)15-18-13-8-4-5-9-14(13)21-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDAVUWUGCDCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC(C1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.